Cas no 1352490-37-9 (6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine)

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine structure
1352490-37-9 structure
商品名:6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine
CAS番号:1352490-37-9
MF:C14H21ClN2
メガワット:252.782942533493
CID:5208192

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine
    • インチ: 1S/C14H21ClN2/c1-10(2)9-17-8-4-5-13(17)12-6-7-14(15)16-11(12)3/h6-7,10,13H,4-5,8-9H2,1-3H3
    • InChIKey: PXAMAPUTXROFOZ-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(Cl)=CC=C1C1CCCN1CC(C)C

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD611142-1g
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine
1352490-37-9 97%
1g
¥3983.0 2023-04-10
Chemenu
CM495186-1g
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine
1352490-37-9 97%
1g
$568 2023-03-18

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine 関連文献

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridineに関する追加情報

Introduction to 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine (CAS No. 1352490-37-9)

6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine, identified by its Chemical Abstracts Service (CAS) number 1352490-37-9, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features a pyridine core substituted with a chloro group, an isobutyl-pyrrolidinyl moiety, and a methyl group, making it a versatile scaffold for further derivatization and application in medicinal chemistry.

The structural attributes of 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine contribute to its potential as an intermediate in the synthesis of biologically active molecules. The presence of the chloro group at the 6-position of the pyridine ring enhances its reactivity, allowing for nucleophilic substitution reactions that can introduce various functional groups. Additionally, the isobutyl-pyrrolidinyl side chain introduces lipophilicity and potential interactions with biological targets, while the methyl group at the 2-position further modulates electronic properties and steric hindrance.

In recent years, there has been growing interest in developing novel compounds with enhanced pharmacological properties. 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine has emerged as a promising candidate for further exploration due to its unique structural features. Researchers have been investigating its potential applications in the development of small-molecule drugs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

One of the most compelling aspects of 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine is its versatility in drug design. The compound's scaffold can be modified through various chemical transformations to yield derivatives with tailored biological activities. For instance, replacing the chloro group with other electrophilic centers or introducing additional substituents can lead to compounds with improved solubility, bioavailability, and target specificity.

Recent studies have highlighted the potential of 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing analogs of this compound that interact selectively with specific kinase targets, researchers aim to develop treatments that modulate these pathways effectively.

The isobutyl-pyrrolidinyl group in 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine has been particularly noted for its ability to enhance binding affinity to biological targets. This moiety can form hydrogen bonds and hydrophobic interactions with residues in the binding pocket of proteins, contributing to improved drug-like properties. Furthermore, its structural flexibility allows for conformational adjustments that optimize interactions with biological macromolecules.

In addition to its role in kinase inhibition, 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine has shown promise in other therapeutic areas. For example, derivatives of this compound have been investigated for their potential anti-inflammatory effects. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and receptors. By targeting key components of these pathways with modified versions of this scaffold, researchers hope to develop novel anti-inflammatory agents.

The synthesis of 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the chloro group, followed by condensation reactions to form the pyrrolidinyl side chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance reaction efficiency and selectivity.

The pharmacokinetic properties of 6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine are another critical aspect that researchers have examined. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (T) play a significant role in determining the efficacy and safety of a drug candidate. Studies have focused on optimizing these properties through structural modifications to ensure that derivatives derived from this compound exhibit favorable pharmacokinetic profiles.

One notable modification involves altering the substitution pattern on the pyridine ring to improve solubility and reduce metabolic clearance. For instance, introducing polar functional groups such as hydroxymethyl or carboxylic acid moieties can enhance water solubility while maintaining biological activity. Additionally, modifications to the isobutyl-pyrrolidinyl side chain can fine-tune lipophilicity and metabolic stability.

The development of computational tools has significantly accelerated the process of designing novel compounds like 6-Chloro-3-(1-isobutulypyrrolidin - ilyl - 2 - yl) - 2 - methyl - pyridine . Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity and pharmacokinetic properties before conducting experimental synthesis. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.

In conclusion,6-Chloro - 3 - (1 - isobutilypyrrolidin - ilyl - 2 - yl) - 2 - methyl - pyridine (CAS No .1352490 - 37 -9 ) represents a valuable scaffold for pharmaceutical research . Its unique structural features make it suitable for further derivatization into biologically active molecules targeting various diseases . With continued advancements in synthetic chemistry , computational modeling , and pharmacological evaluation , this compound holds great promise for future therapeutic applications .

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